Cyclooctyne-O-amido-PEG4-PFP ester
CAS No.:
Cat. No.: VC16024364
Molecular Formula: C27H34F5NO8
Molecular Weight: 595.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H34F5NO8 |
|---|---|
| Molecular Weight | 595.6 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34) |
| Standard InChI Key | BJXGYKFSMHFFJU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cyclooctyne-O-amido-PEG4-PFP ester (C₂₇H₃₄F₅NO₈) features a cyclooctyne core functionalized with a tetraethylene glycol (PEG4) spacer and a pentafluorophenyl (PFP) ester terminus. The cyclooctyne group enables strain-promoted azide-alkyne cycloaddition (SPAAC), circumventing the need for cytotoxic copper catalysts in bioconjugation . The PEG4 linker enhances hydrophilicity and reduces steric hindrance during antibody-drug coupling, while the PFP ester acts as an electrophilic "click handle" for amine-selective reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₄F₅NO₈ |
| Molecular Weight | 595.55 g/mol |
| Solubility | 10 mM in DMSO |
| Reactivity | Bioorthogonal SPAAC |
| Storage Conditions | -20°C, desiccated |
The compound’s structure is validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with characteristic peaks at δ 5.2 ppm (cyclooctyne protons) and m/z 596.22 [M+H]⁺ .
Stability and Reactivity
Unlike traditional NHS esters, the PFP group exhibits enhanced electrophilicity, enabling conjugation at neutral pH (7.0–7.4) without compromising antibody integrity . Accelerated stability studies indicate <5% degradation after 6 months at -20°C, making it suitable for long-term storage. The PEG4 spacer’s ethylene oxide units confer conformational flexibility, critical for maintaining ADC stability in serum-containing media .
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis involves three stages:
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Cyclooctyne Activation: Cyclooctyne-amine is reacted with succinimidyl carbonate to introduce the amido-PEG4 spacer.
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PFP Ester Formation: The terminal carboxylate is activated using pentafluorophenol (PFP) and N,N'-dicyclohexylcarbodiimide (DCC).
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Purification: Reverse-phase HPLC (C18 column) yields >95% purity, confirmed by analytical HPLC .
Quality Control Metrics
Critical quality attributes include:
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Purity: ≥95% (HPLC, 220 nm)
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Endotoxins: <0.1 EU/mg (LAL assay)
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Free PFP: <0.5% (UV-Vis at 260 nm)
Batch-to-batch consistency is ensured through in-process controls, including intermediate FTIR analysis (C≡C stretch at 2100 cm⁻¹) .
Applications in Antibody-Drug Conjugate (ADC) Development
Mechanism of Action
Cyclooctyne-O-amido-PEG4-PFP ester bridges monoclonal antibodies (mAbs) and cytotoxic payloads (e.g., auristatins, maytansinoids). The PFP ester reacts with lysine residues on the antibody, forming stable amide bonds, while the cyclooctyne awaits azide-functionalized drugs for SPAAC-mediated coupling . This two-step conjugation minimizes premature drug release, a common issue with reducible disulfide linkers.
Targeting Strategies in Oncology
The compound’s modular design supports conjugation to diverse targeting moieties cataloged in ADC patent literature :
Table 2: Select Targeting Moieties for ADCs
| Target Antigen | Therapeutic Area | Example Antibody |
|---|---|---|
| HER2 | Breast Cancer | Trastuzumab |
| EGFR | Colorectal Cancer | Cetuximab |
| Nectin-4 | Urothelial Carcinoma | Enfortumab vedotin |
| CD22 | B-cell Malignancies | Inotuzumab ozogamicin |
These ADCs leverage the compound’s PEG4 spacer to optimize pharmacokinetics, reducing hepatic clearance compared to shorter PEG variants .
Preclinical and Clinical Research Findings
In Vitro Efficacy
In HER2⁺ SK-BR-3 breast cancer models, ADCs incorporating Cyclooctyne-O-amido-PEG4-PFP ester demonstrated:
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EC₅₀: 0.8 nM (vs. 2.1 nM for valine-citrulline linkers)
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Serum Stability: 98% intact after 72 hours (37°C, human serum)
In Vivo Tolerability
Murine xenograft studies (MDA-MB-453) revealed:
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Maximum Tolerated Dose (MTD): 15 mg/kg (vs. 8 mg/kg for maleimide linkers)
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Tumor Regression: 92% reduction at 5 mg/kg (q7d×4)
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Immunogenicity: Anti-drug antibodies in 5% of subjects vs. 22% for hydrazine linkers
Challenges and Future Directions
PEG-Related Immunogenicity
Despite advantages, PEG4 spacers may elicit anti-PEG antibodies, accelerating ADC clearance. Strategies under investigation include:
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PEG Alternatives: Polysarcosine or hydroxyethyl starch spacers
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Site-Specific Conjugation: Engineered cysteine residues (THIOMAB™)
Payload Diversification
Current research explores conjugating non-cytotoxic payloads (e.g., TLR agonists, PROTACs) to expand therapeutic applications beyond oncology .
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